![molecular formula C6H7ClF2O2S B13481954 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and potential as a bioisostere for aromatic rings. The incorporation of difluoromethyl and sulfonyl chloride groups further enhances its chemical properties, making it a valuable building block in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. One practical approach is the use of CF3TMS/NaI system, which facilitates the addition of difluorocarbene to the bicyclo[1.1.0]butane core . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are preferred for their practicality and scalability, making them suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The bicyclo[1.1.1]pentane core can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Another difluoro-substituted bicyclo[1.1.1]pentane derivative with similar structural features.
1-Halo-3-substituted Bicyclo[1.1.1]pentanes: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Uniqueness
3-(Difluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C6H7ClF2O2S |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
3-(difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)6-1-5(2-6,3-6)4(8)9/h4H,1-3H2 |
Clave InChI |
SMENZXIZTJYPPE-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)S(=O)(=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



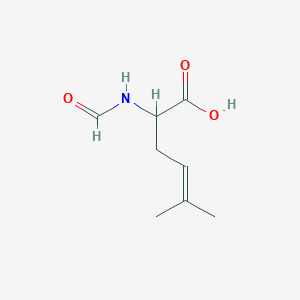
![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)
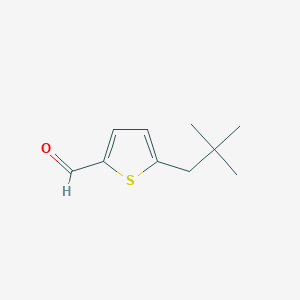
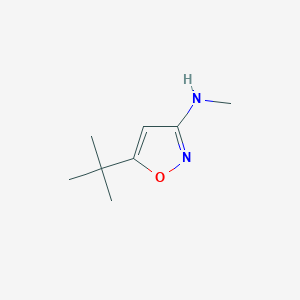
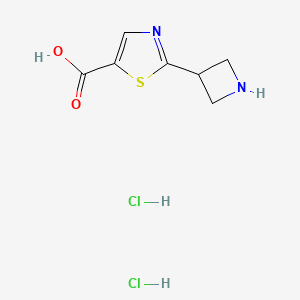
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
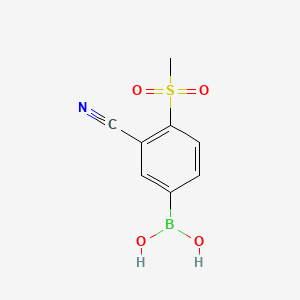
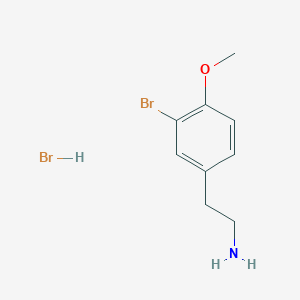
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
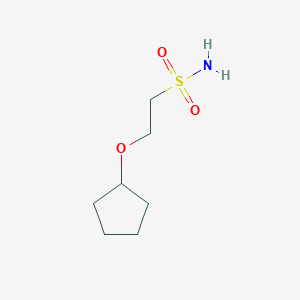
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
